2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid
Description
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid is a heterocyclic compound featuring a furan ring substituted with a 4-fluorophenyl group and a methyl group, coupled to an acetic acid moiety. The fluorophenyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group improves solubility and enables ionic interactions in biological systems. This structural motif is common in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and receptor-targeting agents .
Properties
Molecular Formula |
C13H11FO3 |
|---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)-3-methylfuran-2-yl]acetic acid |
InChI |
InChI=1S/C13H11FO3/c1-8-6-12(17-11(8)7-13(15)16)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
BVWXNSKNHNSMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC=C(C=C2)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an α,β-unsaturated carbonyl compound.
Introduction of the 4-Fluorophenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-fluorophenyl group is coupled with a halogenated furan intermediate.
Industrial Production Methods
Industrial production of 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Modifications
Key Structural Insights:
- Heterocycle Replacement : Replacing the furan with pyridine (Compound 2) or thiazole (Compound 5) alters electronic properties and binding affinities. For example, the pyridine-based Compound 2 showed potent CXCR2 antagonism due to its planar structure and hydrogen-bonding capacity .
- Linker Groups : Sulfanyl (Compound 2) vs. oxy linkers influence steric hindrance and metabolic stability. Acid forms (e.g., Compound 2) generally exhibit higher activity than esters, emphasizing the role of the free carboxylic acid .
- Halogen Substitution: Isostructural compounds with chloro (Compound 4) vs.
Pharmacological Profiles
- CXCR2 Antagonism : Acid derivatives like Compound 2 (IC₅₀ = 0.8 μM) outperform esters, highlighting the necessity of the carboxylic acid for receptor interaction .
- Antimicrobial Activity: Thiazolidinone derivatives (e.g., H2-81) with fluorophenyl groups inhibit S. aureus biofilms (MIC = 4–8 μg/mL), though furan-based analogs may differ due to reduced ring strain .
- Anti-inflammatory Potential: SC-58125, a pyrrole-fluorophenyl derivative, inhibits cyclooxygenase-2 (COX-2), suggesting structural flexibility for target engagement .
Crystallographic and Physicochemical Properties
- Isostructurality: Compounds 4 and 5 share identical crystal structures despite differing halogens, though notes exceptions (e.g., 3-chloro vs. 3-bromo cinnamic acids) .
- Thermodynamic Stability: The methyl group on the furan ring in the target compound may enhance stability compared to unsubstituted analogs, as seen in thienopyrimidine derivatives .
Biological Activity
2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a furan ring, a 4-fluorophenyl substituent, and an acetic acid moiety. This article explores the biological activity of this compound, detailing its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H11FO3
- Molecular Weight : 234.22 g/mol
- IUPAC Name : 2-[5-(4-fluorophenyl)-3-methylfuran-2-yl]acetic acid
- SMILES Notation : CC1=C(OC(=C1)C2=CC=C(C=C2)F)CC(=O)O
The compound's structure is characterized by the presence of a furan ring, which contributes to its reactivity and biological properties. The fluorophenyl group enhances its pharmacological profile by potentially increasing binding affinity to various biological targets.
The biological activity of 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid is thought to involve interactions with specific enzymes and receptors. These interactions may modulate biochemical pathways associated with inflammation and pain relief, similar to non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atom in the phenyl group may also influence the compound's lipophilicity and metabolic stability, further enhancing its therapeutic potential.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that derivatives of furan-containing compounds can reduce inflammation markers in vitro.
Analgesic Effects
In addition to anti-inflammatory properties, 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid may possess analgesic effects. This could be attributed to its ability to modulate pain signaling pathways, potentially through interaction with opioid receptors or other pain-related targets.
Case Studies and Experimental Data
- In Vitro Studies : A study investigating the effects of structurally related compounds on COX enzyme activity demonstrated that the introduction of a fluorophenyl group significantly enhanced inhibitory activity compared to non-fluorinated analogs. This suggests that 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid may exhibit similar or superior efficacy as an anti-inflammatory agent.
- Animal Models : In vivo studies using rodent models of inflammation have shown that administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokine levels, supporting its potential as an effective therapeutic agent for inflammatory conditions.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid, with promising bioavailability profiles that warrant further investigation.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluorophenylacetic acid | Lacks furan ring | Moderate anti-inflammatory effects |
| 3-Methylfuran-2-carboxylic acid | Contains furan ring but no fluorine | Limited activity against COX |
| 2-[5-(3-Fluorophenyl)-3-methylfuran-2-yl]acetic acid | Similar structure but different substitution pattern | Enhanced binding affinity |
The distinctiveness of 2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid lies in its unique combination of functional groups, which may confer superior biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
